![molecular formula C13H22N2O B2522831 N-butyl-N'-(1-ethynylcyclohexyl)urea CAS No. 92107-11-4](/img/structure/B2522831.png)
N-butyl-N'-(1-ethynylcyclohexyl)urea
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Overview
Description
“N-butyl-N’-(1-ethynylcyclohexyl)urea” is a chemical compound with the molecular formula C13H22N2O . It has a molecular weight of 222.33 .
Molecular Structure Analysis
The InChI code for “N-butyl-N’-(1-ethynylcyclohexyl)urea” is 1S/C13H22N2O/c1-3-5-11-14-12(16)15-13(4-2)9-7-6-8-10-13/h2H,3,5-11H2,1H3,(H2,14,15,16) . This indicates that the molecule consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a butyl group (C4H9) and the other hydrogen is replaced by a 1-ethynylcyclohexyl group.Physical And Chemical Properties Analysis
“N-butyl-N’-(1-ethynylcyclohexyl)urea” is a solid compound .Scientific Research Applications
- Nucleophilic Addition Reactions : 3-butyl-1-(1-ethynylcyclohexyl)urea serves as a mild and efficient nucleophile in the synthesis of N-substituted ureas. It can react with amines, leading to the formation of diverse urea derivatives .
- Ionic Liquid Electrolytes : Researchers have explored N-butyl-N’-(1-ethynylcyclohexyl)urea as an ionic liquid component. For instance, a metal-free poly(anthraquinonyl sulfide)-graphite battery employed this compound in the electrolyte, achieving good capacity retention and efficiency .
Organic Synthesis and Catalysis
Ionic Liquids and Electrochemistry
Safety and Hazards
properties
IUPAC Name |
1-butyl-3-(1-ethynylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-5-11-14-12(16)15-13(4-2)9-7-6-8-10-13/h2H,3,5-11H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVCKCGYVOPSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1(CCCCC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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